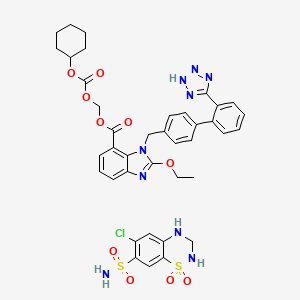

Atacand plus

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C39H40ClN9O10S2 |

|---|---|

Molecular Weight |

894.4 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;cyclohexyloxycarbonyloxymethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C32H32N6O6.C7H8ClN3O4S2/c1-2-41-31-33-27-14-8-13-26(30(39)42-20-43-32(40)44-23-9-4-3-5-10-23)28(27)38(31)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-8,11-18,23H,2-5,9-10,19-20H2,1H3,(H,34,35,36,37);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

SILZMUYIPZXMAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCOC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance: Unraveling the Pharmacodynamics of Candesartan Cilexetil in the Renal Microvasculature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252) cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), stands as a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its profound effects on the renal microvasculature, a complex network of arterioles, capillaries, and venules responsible for regulating renal blood flow, glomerular filtration, and ultimately, systemic blood pressure. This technical guide delves into the core pharmacodynamics of candesartan cilexetil within the kidney, providing a comprehensive overview of its mechanism of action, its impact on renal hemodynamics, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of renal physiology and the development of novel cardiovascular and renal therapeutics.

Mechanism of Action: Selective Blockade of the AT1 Receptor

Candesartan cilexetil is an inactive prodrug that undergoes rapid and complete hydrolysis to its active form, candesartan, during absorption from the gastrointestinal tract.[1][2] Candesartan is a non-peptide, competitive, and insurmountable antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting a high affinity and slow dissociation from the receptor.[2][3][4] This selective blockade of the AT1 receptor is the lynchpin of its pharmacodynamic effects.

Angiotensin II, a key effector molecule of the Renin-Angiotensin-Aldosterone System (RAAS), exerts potent vasoconstrictive effects, particularly on the efferent arterioles of the glomerulus.[1] By binding to AT1 receptors on vascular smooth muscle cells, angiotensin II mediates vasoconstriction, leading to increased renal vascular resistance and a subsequent rise in systemic blood pressure.[1][5] Furthermore, angiotensin II stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water reabsorption in the distal nephron, contributing to increased blood volume and pressure.[1][5]

Candesartan effectively antagonizes these actions of angiotensin II. By selectively blocking the AT1 receptor in the renal microvasculature, it inhibits angiotensin II-mediated vasoconstriction of both afferent and efferent arterioles, with a more pronounced effect on the efferent arteriole.[6][7] This leads to a reduction in renal vascular resistance, an increase in renal blood flow, and a decrease in intraglomerular pressure.[6][8][9] The inhibition of aldosterone secretion also contributes to its antihypertensive effect by promoting natriuresis and diuresis.[5][10]

Quantitative Effects on Renal Hemodynamics

Numerous clinical studies have investigated the quantitative effects of candesartan cilexetil on renal hemodynamics in various patient populations. The following tables summarize key findings from selected studies, providing a comparative overview of its impact on mean arterial pressure (MAP), renal vascular resistance (RVR), renal plasma flow (RPF), glomerular filtration rate (GFR), and filtration fraction (FF).

Table 1: Effects of a Single Dose of Candesartan Cilexetil on Renal Hemodynamics

| Study Population | Dose (mg) | Time Post-Dose | Change in MAP | Change in RVR | Change in RPF | Change in GFR | Change in FF | Reference |

| Hypertensive Patients | 16 | 4 hours | ↓ 8.8 mmHg (-6.5%) | ↓ 16% | ↑ 14% | ↑ 8% | No significant change | [11] |

| Hypertensive Patients with Renal Impairment | 8 | Acute | ↓ 8% | Not Reported | ↑ 13% | No change | ↓ 11% | [12] |

Table 2: Effects of Multiple Doses/Long-Term Treatment with Candesartan Cilexetil on Renal Hemodynamics

| Study Population | Dose (mg/day) | Treatment Duration | Change in MAP | Change in RVR | Change in RPF | Change in GFR | Change in FF | Reference |

| Hypertensive Patients | 16 | 6 weeks | ↓ 8 mmHg | ↓ 0.03 mmHg/mL/min | Trend towards increase | Maintained | ↓ from 0.24 to 0.22 | [6][9] |

| Hypertensive Patients | 4-8 | 14 days | Not Reported | Significantly reduced | Increased | Unchanged | Decreased | [10] |

| Hypertensive Patients with Renal Impairment | 8 | 5 days | ↓ 11% | Not Reported | ↑ 10% | No change | ↓ 12% | [12] |

Detailed Experimental Protocols

The elucidation of candesartan's pharmacodynamics in the renal microvasculature relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.

Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)

Objective: To quantify the rate at which plasma is filtered by the glomeruli (GFR) and the volume of plasma that flows through the kidneys per unit time (RPF).

Protocol:

-

Subject Preparation: Subjects are typically asked to maintain a normal diet and hydration status. A priming intravenous injection of a filtration marker (e.g., inulin (B196767) or 125I-iothalamate for GFR) and a substance that is freely filtered and secreted (e.g., para-aminohippuric acid [PAH] for RPF) is administered.

-

Infusion: A continuous intravenous infusion of the markers is initiated to maintain stable plasma concentrations.

-

Urine and Blood Sampling: After an equilibration period, timed urine samples are collected via voluntary voiding or bladder catheterization. Blood samples are drawn at the midpoint of each urine collection period.[12]

-

Analysis: The concentrations of the markers in plasma and urine are determined.

-

Calculation:

-

GFR: Calculated using the clearance formula: GFR = (Uinulin × V) / Pinulin, where Uinulin is the urinary concentration of inulin, V is the urine flow rate, and Pinulin is the plasma concentration of inulin.[13]

-

RPF: Calculated using the clearance of PAH: RPF = (UPAH × V) / PPAH.[13]

-

Renal Blood Flow (RBF): Can be calculated from RPF and hematocrit: RBF = RPF / (1 - Hematocrit).

-

Renal Vascular Resistance (RVR): Calculated as: RVR = Mean Arterial Pressure / RBF.

-

Filtration Fraction (FF): Calculated as: FF = GFR / RPF.

-

Micropuncture for Single-Nephron GFR (SNGFR) and Glomerular Capillary Pressure

Objective: To directly measure filtration rate and pressures within a single nephron.

Protocol:

-

Animal Preparation: Anesthetized animals (e.g., Munich-Wistar rats with surface glomeruli) are placed on a heated table to maintain body temperature. The kidney is exteriorized and immobilized in a cup.[3][8]

-

Micropipette Preparation: Glass micropipettes are pulled to a fine tip (8-10 µm) and filled with a colored solution (e.g., Lissamine green in isotonic saline).[3]

-

Tubular Puncture: Under a stereomicroscope, a micropipette is inserted into a proximal tubule. The free-flow pressure is recorded.[3]

-

Timed Fluid Collection: A small volume of oil is injected into the tubule to block flow, and tubular fluid is collected for a timed period.[1]

-

Pressure Measurements:

-

Stop-flow pressure: A pressure pipette is used to measure the pressure in the proximal tubule upstream of the oil block, which provides an estimate of the glomerular capillary pressure.[3]

-

-

Analysis: The volume of the collected tubular fluid and the concentration of a filtration marker (e.g., inulin) in the fluid and plasma are measured.

-

Calculation: SNGFR is calculated from the volume of collected fluid and the tubule fluid-to-plasma inulin concentration ratio.

In Vivo Microscopy for Renal Microcirculation Imaging

Objective: To visualize and quantify blood flow dynamics in the renal microvasculature in real-time.

Protocol:

-

Animal Preparation: Anesthetized animal is prepared as for micropuncture. The tail vein is cannulated for intravenous injections.[5]

-

Fluorescent Labeling: A high-molecular-weight fluorescent dextran (B179266) (e.g., FITC-dextran) is injected intravenously to label the plasma and visualize blood vessels.[5][14]

-

Imaging: A multiphoton or confocal microscope is used to acquire images of the renal cortex. Time-lapse imaging is performed to capture the movement of red blood cells or fluorescent tracers through the microvessels.[4][5][10]

-

Data Analysis: Image analysis software is used to measure vessel diameter, red blood cell velocity, and volumetric blood flow in afferent and efferent arterioles.

Western Blot Analysis for AT1 Receptor Expression

Objective: To determine the protein levels of the AT1 receptor in kidney tissue.

Protocol:

-

Tissue Homogenization: Kidney tissue (cortex or medulla) is homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the AT1 receptor.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the AT1 receptor is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

The pharmacodynamics of candesartan cilexetil in the renal microvasculature are well-characterized and underscore its clinical utility in managing cardiovascular and renal diseases. Its selective and potent blockade of the AT1 receptor leads to favorable alterations in renal hemodynamics, including reduced renal vascular resistance and intraglomerular pressure. The experimental protocols detailed herein provide a foundation for the continued investigation of the nuanced effects of candesartan and other RAAS inhibitors on kidney function. A thorough understanding of these principles is paramount for the development of next-generation therapies aimed at preserving renal health and mitigating the progression of kidney disease.

References

- 1. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical localization of ANG II AT1 receptor in adult rat kidney using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Intravital imaging of peritubular microcirculation impairment in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Serial micropuncture analysis of single nephron function in subtotal renal ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo fluorescence microscopy of microcirculation in the renal cortex of mice. Part I. An experimental model for contrast media studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. northlakenephrology.com [northlakenephrology.com]

- 9. Single nephron glomerular filtration rate measured by linescan multiphoton microscopy compared to conventional micropuncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly sensitive imaging of renal microcirculation in vivo using ultrahigh sensitive optical microangiography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simplified clinical procedure for measurement of glomerular filtration rate and renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glomerular Filtration Rate Measurements in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. JCI Insight - Intravital imaging of peritubular microcirculation impairment in cisplatin-induced acute kidney injury [insight.jci.org]

Hydrochlorothiazide's Effect on Sodium-Chloride Cotransporter Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between the diuretic drug hydrochlorothiazide (B1673439) (HCTZ) and the sodium-chloride cotransporter (NCC), a key protein in renal salt reabsorption and blood pressure regulation. We delve into the quantitative aspects of this interaction, present detailed experimental protocols for its study, and visualize the complex signaling pathways involved. This document is intended to serve as a valuable resource for researchers in nephrology, pharmacology, and drug development.

Introduction

The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a crucial role in reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid, thereby contributing significantly to extracellular fluid volume and blood pressure homeostasis.[1][2] Hydrochlorothiazide (HCTZ), a member of the thiazide class of diuretics, is a widely prescribed medication for the treatment of hypertension and edema.[3] Its primary mechanism of action involves the direct inhibition of NCC activity, leading to increased natriuresis and diuresis.[3] Understanding the precise molecular interactions and the regulatory pathways governing this process is paramount for the development of more effective and specific therapeutic agents.

Mechanism of Action: Hydrochlorothiazide and NCC Interaction

Recent structural and functional studies have elucidated the mechanism by which HCTZ inhibits NCC. HCTZ binds to an orthosteric site within the transmembrane domain of the NCC protein.[4][5] This binding site overlaps with the chloride ion binding site, and HCTZ binding physically occludes the ion translocation pathway.[4][6] By arresting the transporter in an outward-open conformation, HCTZ prevents the conformational changes necessary for the transport of sodium and chloride ions across the cell membrane.[4][5]

Quantitative Analysis of NCC Inhibition by Hydrochlorothiazide

The inhibitory potency of hydrochlorothiazide on NCC is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental system and conditions, such as the expression system used and the extracellular ion concentrations.[3][4]

| Expression System | Species | IC50 (µM) | Reference |

| Xenopus laevis oocytes | Rat | ~4-fold increased sensitivity for NCCcryo2 mutant compared to NCCchimera | [7] |

| Xenopus laevis oocytes | Rat | Not explicitly stated, but 100µM Trichlormethiazide and Chlorthalidone inhibit >95% | [8] |

| Xenopus laevis oocytes | Flounder | Lower affinity than rat NCC | [8] |

Note: Specific IC50 values for hydrochlorothiazide are not always explicitly stated in the literature, which often reports on the potency of a range of thiazide diuretics. The data presented here is compiled from available sources and highlights the variability in reported inhibitory concentrations.

Regulatory Signaling Pathways of NCC Activity

The activity of the sodium-chloride cotransporter is tightly regulated by a complex signaling cascade involving a series of kinases. This pathway plays a critical role in modulating renal salt handling in response to various physiological stimuli.

The primary regulatory pathway involves the With-No-Lysine (WNK) kinases, which act as upstream regulators.[9] WNKs, in turn, phosphorylate and activate the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][9] Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues in the N-terminal domain of NCC.[10][11] This phosphorylation event is a key step in increasing NCC activity and its abundance at the apical membrane of DCT cells.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of hydrochlorothiazide on NCC activity.

Heterologous Expression and Functional Analysis in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a robust and widely used method for studying the function of membrane transporters like NCC.[12][13]

Experimental Workflow:

Detailed Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis frogs. Defolliculate the oocytes by treatment with collagenase.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired NCC construct (typically 25-50 ng per oocyte).[12] As a negative control, inject a separate group of oocytes with an equivalent volume of sterile water.

-

Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for protein expression and trafficking to the plasma membrane.

-

²²Na⁺ Uptake Assay:

-

Prepare uptake buffer containing a known concentration of radioactive ²²Na⁺.

-

Pre-incubate oocytes in a Na⁺-free buffer.

-

Initiate the uptake by transferring the oocytes to the ²²Na⁺-containing uptake buffer with or without varying concentrations of hydrochlorothiazide.

-

Incubate for a defined period (e.g., 60 minutes).

-

Terminate the uptake by washing the oocytes extensively with ice-cold Na⁺-free buffer to remove extracellular radiotracer.

-

-

Scintillation Counting: Lyse individual oocytes and measure the intracellular ²²Na⁺ concentration using a scintillation counter.

-

Data Analysis: Calculate the thiazide-sensitive ²²Na⁺ uptake by subtracting the uptake in the presence of a saturating concentration of HCTZ from the total uptake. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Fluorescence-Based Chloride Influx Assay

This assay utilizes a chloride-sensitive yellow fluorescent protein (YFP) to monitor NCC-mediated chloride influx in mammalian cells.[5][14]

Experimental Workflow:

Detailed Methodology:

-

Cell Line Generation: Establish a stable cell line (e.g., HEK293) that co-expresses the human NCC and a membrane-anchored, chloride-sensitive YFP.[5][14]

-

Cell Culture: Culture the cells in appropriate media and seed them into 96-well plates.

-

NCC Activation: Prior to the assay, incubate the cells in a hypotonic, chloride-free buffer to activate the endogenous WNK-SPAK/OSR1 signaling pathway and thus activate NCC.[5]

-

Chloride Influx Measurement:

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of chloride influx. Calculate the initial rate of quenching and plot it against the concentration of HCTZ to determine the IC50.

Western Blot Analysis of NCC Phosphorylation

Western blotting is used to detect the phosphorylation status of NCC, which is an indicator of its activation state.[9][11][15]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Lyse cells or tissue samples in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of NCC.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated NCC (pNCC) at key regulatory sites (e.g., Thr55/Thr60).[9]

-

For normalization, a separate blot or a stripped and re-probed blot should be incubated with a primary antibody that recognizes total NCC, irrespective of its phosphorylation state.

-

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities for pNCC and total NCC. The ratio of pNCC to total NCC provides a measure of the relative phosphorylation and activation of the cotransporter.

Conclusion

Hydrochlorothiazide effectively inhibits the sodium-chloride cotransporter by binding to an orthosteric site and occluding the ion translocation pathway. The activity of NCC is dynamically regulated by the WNK-SPAK/OSR1 signaling cascade, which represents a key target for physiological and pharmacological modulation. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate relationship between hydrochlorothiazide and NCC, facilitating further research into the development of novel antihypertensive therapies with improved efficacy and side-effect profiles.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Ripple Effect: A Technical Guide to Cellular Pathways Modulated by Angiotensin II Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of cardiovascular diseases, primarily through their antihypertensive effects. Their mechanism, the selective blockade of the Angiotensin II Type 1 (AT1) receptor, initiates a cascade of intracellular changes that extend far beyond simple blood pressure regulation. This technical guide provides an in-depth exploration of the core cellular and signaling pathways affected by this blockade. We will dissect the canonical and non-canonical signaling cascades downstream of the AT1 receptor, present quantitative data on the effects of ARBs, detail the experimental protocols used to elucidate these pathways, and provide visual representations of these complex interactions to support research and development in this critical therapeutic area.

Introduction: The Renin-Angiotensin System and AT1 Receptor Function

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector molecule of this system, Angiotensin II (Ang II), exerts its pleiotropic effects by binding to its receptors, principally the AT1 and AT2 receptors. The AT1 receptor, a G-protein coupled receptor (GPCR), is responsible for the majority of the well-known pathophysiological effects of Ang II, including vasoconstriction, inflammation, fibrosis, and cellular growth.[1][2][3] ARBs are a class of drugs that act as competitive antagonists at the AT1 receptor, preventing Ang II from binding and initiating its downstream signaling cascades.[1][4] This guide focuses on the intricate network of pathways directly and indirectly modulated by this therapeutic intervention.

Canonical G-Protein Dependent Signaling Pathways

The classical signaling pathways initiated by Ang II binding to the AT1 receptor are mediated by heterotrimeric G-proteins. Blockade of the AT1 receptor with ARBs directly inhibits these cascades.

The Gq/11-PLC-Ca²⁺ Pathway: The Vasoconstrictive Axis

The most prominent and rapid effect of Ang II is mediated through the coupling of the AT1 receptor to the Gq/11 protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca²⁺) into the cytoplasm.[5][6] DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). The surge in intracellular Ca²⁺ is a primary driver of smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.

ARBs effectively abrogate this pathway. Studies have demonstrated that Losartan at a concentration of 10⁻⁷ M can completely abolish the Ang II-induced formation of IP3 in vascular smooth muscle cells.[7] Furthermore, at 10⁻⁶ M, Losartan completely prevents the elevation of intracellular free Ca²⁺ concentration induced by Ang II.[7]

Figure 1: The Gq/11-PLC-Ca²⁺ signaling pathway and its inhibition by ARBs.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Ang II is a potent mitogen in vascular smooth muscle cells and cardiomyocytes, contributing to vascular remodeling and cardiac hypertrophy. These effects are largely mediated through the activation of MAPK pathways, including Extracellular signal-Regulated Kinase (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK.[8] Activation of these kinases leads to the phosphorylation of transcription factors that regulate genes involved in cell growth, inflammation, and apoptosis. ARBs have been shown to inhibit the activation of these pathways. For example, Losartan has been demonstrated to reduce the phosphorylation of p38 and ERK in T and B cells in a model of collagen-induced arthritis.[9][10]

Figure 2: Overview of MAPK signaling pathways downstream of the AT1 receptor.

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another important route for Ang II-mediated cellular growth and hypertrophy.[8] Upon Ang II binding, the AT1 receptor can associate with and activate JAKs. These kinases then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors for pro-hypertrophic genes.[11] Blockade of the AT1 receptor by ARBs prevents this entire cascade.

Figure 3: The JAK/STAT signaling pathway and its interruption by ARBs.

Pathways Modulating Cellular Structure and Fibrosis

Beyond immediate signaling events, ARBs profoundly impact long-term structural changes in tissues, particularly by modulating pathways involved in cell motility and fibrosis.

The Rho/ROCK Pathway

The RhoA/Rho-kinase (ROCK) pathway is crucial for regulating vascular smooth muscle cell contraction, migration, and cytoskeletal organization.[12][13] Ang II, through G12/13 coupling, activates RhoA, which in turn activates ROCK.[13] ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to sustained smooth muscle contraction. This pathway is also heavily implicated in pathological processes like fibrosis and vascular remodeling.[12][14] ARBs, by blocking the AT1 receptor, prevent the activation of the RhoA/ROCK cascade, contributing to their beneficial effects on vascular structure.[15]

Figure 4: The Rho/ROCK pathway, a key mediator of contraction and fibrosis.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a master regulator of fibrosis in numerous organs, including the heart, kidneys, and liver. There is significant cross-talk between the Ang II and TGF-β signaling pathways.[11] Ang II, acting via the AT1 receptor, increases the expression and activation of TGF-β.[11] TGF-β then binds to its own receptors, leading to the phosphorylation and nuclear translocation of Smad proteins (Smad2/3), which act as transcription factors for pro-fibrotic genes like collagen and fibronectin.[16][17] ARBs have demonstrated potent anti-fibrotic effects by interrupting this vicious cycle. Valsartan, for example, has been shown to attenuate the upregulation of TGF-β1, Smad2, and Smad3 mRNA in the aortas of diabetic rats.[18]

Figure 5: Cross-talk between Ang II and TGF-β signaling in fibrosis.

Modulation of Endothelial Function and Oxidative Stress

The endothelium plays a crucial role in vascular health. Ang II is a key contributor to endothelial dysfunction, primarily by increasing oxidative stress.

eNOS and NADPH Oxidase Pathways

Ang II, via the AT1 receptor, is a potent activator of NADPH oxidase (Nox) enzymes, which are a major source of reactive oxygen species (ROS) in the vasculature.[8] The resulting increase in ROS, such as superoxide (B77818), can "uncouple" endothelial nitric oxide synthase (eNOS), causing it to produce more superoxide instead of the vasodilator nitric oxide (NO).[19] This reduction in NO bioavailability and increase in oxidative stress contributes to endothelial dysfunction, inflammation, and atherosclerosis. ARBs improve endothelial function by inhibiting AT1 receptor-mediated activation of NADPH oxidase, thereby reducing ROS production and preserving eNOS function.[19][20] For instance, Candesartan has been shown to decrease palmitate-induced ROS accumulation by 59% in mouse islets and reduce NADPH oxidase activity by 37% in MIN6 cells.[21]

Figure 6: ARB-mediated reduction of oxidative stress and improvement of eNOS function.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of ARBs on key cellular signaling molecules and processes.

| ARB | Pathway/Molecule | System | Effect | Reference |

| Losartan | IP3 Formation | Vascular Smooth Muscle Cells | Abolished Ang II-induced formation (at 10⁻⁷ M) | [7] |

| Losartan | Intracellular Ca²⁺ | Vascular Smooth Muscle Cells | Abolished Ang II-induced elevation (at 10⁻⁶ M) | [7] |

| Losartan | NF-κB Translocation | Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition of sLDL-induced translocation | [22] |

| Valsartan | TGF-β1, Smad2/3 mRNA | Diabetic Rat Aorta | Attenuated Ang II-induced upregulation | [18] |

| Candesartan | ROS Accumulation | Mouse Islets | 59% decrease in palmitate-induced ROS | [21] |

| Candesartan | NADPH Oxidase Activity | MIN6 Cells | 37% decrease in palmitate-induced activity | [21] |

| Candesartan | PKC Activity | MIN6 Cells | 21% decrease in palmitate-induced activity | [21] |

Detailed Experimental Protocols

Protocol: Western Blot for Phosphorylated Proteins (e.g., p-ERK)

This protocol is a standard method for detecting the phosphorylation state of a protein, which is indicative of kinase pathway activation.

1. Cell Culture and Treatment:

-

Culture vascular smooth muscle cells (VSMCs) in appropriate media (e.g., DMEM with 10% FBS).

-

Starve cells in serum-free media for 24 hours to reduce basal phosphorylation.

-

Pre-treat cells with the desired concentration of an ARB (e.g., Losartan, 10⁻⁶ M) for 1 hour.

-

Stimulate cells with Angiotensin II (e.g., 10⁻⁷ M) for a short duration (e.g., 5-15 minutes).

2. Cell Lysis:

-

Immediately place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

-

Mix a calculated volume of lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel (e.g., 10% gel) and perform electrophoresis until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.[22]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2).

-

Quantify band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Protocol: RhoA Activation Assay (GTP-RhoA Pull-Down)

This assay specifically isolates the active, GTP-bound form of RhoA, allowing for its quantification.

1. Cell Lysis and Sample Preparation:

-

Following cell treatment as described above, lyse cells in an ice-cold RhoA activation assay lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

2. Pull-Down of Active RhoA:

-

For each sample, add an equal amount of protein lysate (e.g., 500 µg) to a spin cup containing Rhotekin-RBD agarose (B213101) beads (which specifically bind GTP-RhoA).

-

Incubate for 1 hour at 4°C with gentle rocking.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Western Blotting:

-

Resuspend the washed beads in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting as described in Protocol 6.1, using a primary antibody specific for total RhoA.

-

A sample of the initial total cell lysate should be run in parallel as a positive control and to show equal protein loading. The intensity of the band in the pull-down lane corresponds to the amount of active RhoA in the original sample.

Protocol: NF-κB Luciferase Reporter Assay

This is a highly quantitative method to measure the transcriptional activity of NF-κB.

1. Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells using a suitable transfection reagent with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple NF-κB response elements.

-

A control plasmid constitutively expressing Renilla luciferase (e.g., from a CMV promoter) to normalize for transfection efficiency and cell viability.

-

-

Allow cells to express the plasmids for 24-48 hours.

2. Cell Treatment:

-

Pre-treat the transfected cells with an ARB (e.g., Valsartan) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., Angiotensin II or TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

3. Cell Lysis:

-

Remove the medium and gently wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.

4. Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system and a plate-reading luminometer.

-

Add the first reagent (Luciferase Assay Reagent II) to the lysate to measure the firefly luciferase activity (the experimental reporter).

-

Add the second reagent (Stop & Glo® Reagent) to the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction (the normalization control).

-

Record the Relative Light Units (RLU) for both luciferases.

5. Data Analysis:

-

For each well, calculate the ratio of Firefly RLU to Renilla RLU.

-

The effect of the ARB is determined by comparing this ratio in the ARB-treated, Ang II-stimulated cells to the cells stimulated with Ang II alone. A decrease in the ratio indicates inhibition of NF-κB transcriptional activity.

References

- 1. licorbio.com [licorbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 6. Candesartan Reduces Oxidative Stress and Inflammation in Patients with Essential Hypertension [jstage.jst.go.jp]

- 7. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 9. Losartan suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Repositioning of the Angiotensin II Receptor Antagonist Candesartan as an Anti-Inflammatory Agent With NLRP3 Inflammasome Inhibitory Activity [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Valsartan improves L-NAME-exacerbated cardiac fibrosis with TGF-ß inhibition and apoptosis induction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Valsartan blocks thrombospondin/transforming growth factor/Smads to inhibit aortic remodeling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mybiosource.com [mybiosource.com]

- 20. Novel mechanism of cardiac protection by valsartan: synergetic roles of TGF-β1 and HIF-1α in Ang II-mediated fibrosis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Candesartan attenuates fatty acid-induced oxidative stress and NAD(P)H oxidase activity in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Losartan Inhibits Nuclear Factor-κB Activation Induced by Small, Dense LDL Cholesterol Particles in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Candesartan in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252), an angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic for hypertension and heart failure. Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and pro-inflammatory effects of angiotensin II. However, a growing body of evidence suggests that candesartan exerts a range of cardiovascular effects that are independent of its AT1 receptor antagonism. These "off-target" effects contribute significantly to its therapeutic profile and are a subject of intensive investigation for their potential in broader cardiovascular applications. This technical guide provides an in-depth overview of the known off-target effects of candesartan in cardiovascular research, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

I. Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism

Several studies have indicated that candesartan can act as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. This off-target effect is thought to contribute to some of the metabolic and anti-inflammatory benefits observed with candesartan treatment.

Quantitative Data: PPAR-γ Activation

| Drug | Assay Type | Cell Line/System | EC50 (µM) | Reference |

| Candesartan | In vitro ligand binding | Cell-free | 3-5 | [1] |

| Telmisartan | In vitro ligand binding | Cell-free | 3-5 | [1] |

| Irbesartan | In vitro ligand binding | Cell-free | 3-5 | [1] |

| Losartan | In vitro ligand binding | Cell-free | 3-5 | [1] |

EC50: Half maximal effective concentration.

It is important to note that while candesartan demonstrates binding to PPAR-γ in cell-free assays, its agonistic activity in cellular systems is reported to be modest.[1] One study found no significant activation of PPAR-γ or its target genes by candesartan in early gestation trophoblasts.[2]

Experimental Protocol: PPAR-γ Transactivation Assay

Objective: To determine the ability of candesartan to activate the PPAR-γ receptor.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR-γ response elements (PPREs). Cells are co-transfected with a PPAR-γ expression vector and the PPRE-reporter plasmid. Activation of PPAR-γ by a ligand (like candesartan) leads to the transcription of the reporter gene, and the resulting signal (e.g., luminescence) is quantified.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Expression vector for human PPAR-γ

-

Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pPPRE-Luc)

-

Control plasmid for transfection efficiency (e.g., a Renilla luciferase vector)

-

Lipofectamine 2000 or other transfection reagent

-

Candesartan

-

Rosiglitazone (positive control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR-γ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of candesartan, rosiglitazone, or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold activation relative to the vehicle control against the drug concentration to determine the EC50 value.[3][4]

Signaling Pathway: PPAR-γ Activation

Caption: Candesartan binds to and activates PPAR-γ, leading to gene transcription.

II. AT1 Receptor-Independent Anti-Inflammatory Effects

Candesartan exhibits potent anti-inflammatory properties that are not solely attributable to its blockade of the AT1 receptor. These effects are mediated through the modulation of various inflammatory signaling pathways.

Quantitative Data: Markers of Inflammation

| Marker | Condition | Treatment | Change | p-value | Reference |

| C-Reactive Protein (CRP) | Essential Hypertension | Candesartan (8 mg/day, 12 weeks) | 0.07 ± 0.04 to 0.06 ± 0.03 mg/dL | <0.0001 | [5] |

| Transforming Growth Factor-β (TGF-β) | TNF-α stimulated HKC cells | Candesartan (10⁻⁵ M) | Significant suppression | <0.05 | [6][7] |

| Interleukin-6 (IL-6) | TNF-α stimulated HKC cells | Candesartan (10⁻⁵ M) | Significant suppression | <0.05 | [6][7] |

| TNF-α | Cisplatin-induced lung injury in rats | Candesartan (5 mg/kg) | Significant decrease | <0.01 | [8] |

| IL-1β | Cisplatin-induced lung injury in rats | Candesartan (5 mg/kg) | Significant decrease | <0.001 | [8] |

| MCP-1 | LPS-stimulated human monocytes | Candesartan (1 µM) | Significant decrease | <0.05 | [9] |

HKC: Human Kidney Epithelial Cells; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha.

Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA

Objective: To quantify the concentration of inflammatory cytokines (e.g., TGF-β, IL-6) in cell culture supernatants following treatment with candesartan.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibodies).

Materials:

-

Human TGF-β1 or IL-6 ELISA Kit

-

Cell culture supernatant from control and candesartan-treated cells

-

Microplate reader

Procedure (General):

-

Plate Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.

-

Sample Addition: Add standards and samples to the appropriate wells of the microplate pre-coated with the capture antibody.

-

Incubation: Incubate the plate for the specified time at the recommended temperature to allow the antigen to bind to the immobilized antibody.

-

Washing: Wash the wells several times with the provided wash buffer to remove any unbound substances.

-

Detection Antibody Addition: Add the biotinylated detection antibody to each well.

-

Incubation: Incubate the plate to allow the detection antibody to bind to the captured antigen.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Addition: Add streptavidin-HRP (horseradish peroxidase) to each well.

-

Incubation: Incubate the plate. The streptavidin-HRP will bind to the biotinylated detection antibody.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.[10][11][12][13][14]

Signaling Pathway: TLR4/NF-κB Inhibition

Caption: Candesartan inhibits the TLR4/NF-κB signaling pathway.

III. Reduction of Oxidative Stress

Candesartan has been shown to possess antioxidant properties, reducing the levels of reactive oxygen species (ROS) and markers of oxidative damage. This effect is, at least in part, independent of AT1 receptor blockade.

Quantitative Data: Markers of Oxidative Stress

| Marker | Sample Type | Condition | Treatment | Change | p-value | Reference |

| 8-epi-prostaglandin F2α | Urine | Essential Hypertension | Candesartan (8 mg/day, 12 weeks) | 210 ± 92 to 148 ± 59 pg/mg creatinine | <0.0001 | [5] |

| 8-hydroxydeoxyguanosine | Urine | Essential Hypertension | Candesartan (8 mg/day, 12 weeks) | 5.7 ± 1.9 to 4.0 ± 1.3 ng/mg creatinine | <0.0001 | [5] |

| Malondialdehyde (MDA)-modified LDL | Plasma | Type 2 Diabetes with Hypertension | Candesartan (4-12 mg/day, 12 weeks) | Significant decrease | - | |

| Superoxide Anion Generation (by monocytes) | Blood | Type 2 Diabetes with Hypertension | Candesartan (4-12 mg/day, 12 weeks) | Significant decrease | - | |

| Thiobarbituric acid reactive substances (TBARS) | Lung tissue | Cisplatin-induced lung injury in rats | Candesartan (5 mg/kg) | Significant decrease | <0.001 | [15] |

| Glutathione (GSH) | Lung tissue | Cisplatin-induced lung injury in rats | Candesartan (5 mg/kg) | Significant increase | <0.001 | [15] |

| Superoxide Dismutase (SOD) | Lung tissue | Cisplatin-induced lung injury in rats | Candesartan (5 mg/kg) | Significant increase | <0.01 | [15] |

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) by DCF-DA Assay

Objective: To measure intracellular ROS levels in cells treated with candesartan.

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

-

Adherent cells (e.g., human embryonic kidney cells)

-

DCFH-DA

-

H₂O₂ (positive control)

-

Candesartan

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Treatment: Treat the cells with candesartan or vehicle for the desired time.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress (Optional): After incubation with DCFH-DA, cells can be challenged with an ROS-inducing agent like H₂O₂.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.[5][7][9][16][17]

Experimental Workflow: ROS Measurement

Caption: Workflow for measuring intracellular ROS using the DCF-DA assay.

IV. Anti-Fibrotic Effects

Candesartan has demonstrated anti-fibrotic effects in various cardiovascular and renal models, which may be partially independent of its AT1 receptor blockade.

Quantitative Data: Markers of Fibrosis

| Marker | Tissue/Model | Treatment | Change | p-value | Reference |

| Fibrosis Score | Alcoholic liver fibrosis (human) | Candesartan (8 mg/day, 6 months) | 3.4 ± 1.4 to 3.1 ± 1.5 | 0.005 | [10][16] |

| α-Smooth Muscle Actin positive area (%) | Alcoholic liver fibrosis (human) | Candesartan (8 mg/day, 6 months) | 28.7 ± 10.5 to 23.9 ± 10.3 | <0.05 | [10][16] |

| Hydroxyproline (B1673980) (µg/g liver tissue) | Alcoholic liver fibrosis (human) | Candesartan (8 mg/day, 6 months) | 7.8 ± 2.4 to 6.3 ± 1.7 | <0.05 | [10][16] |

| Hyaluronic Acid (plasma) | Cirrhotic patients | Candesartan (8 mg/day, 1 year) | Significant decrease | - | [17] |

Experimental Protocol: Hydroxyproline Assay for Collagen Quantification

Objective: To quantify the total collagen content in tissue samples as a measure of fibrosis.

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Therefore, measuring the hydroxyproline content of a tissue provides a reliable estimate of its total collagen content. The assay involves the hydrolysis of tissue to release free amino acids, followed by a colorimetric reaction to detect hydroxyproline.

Materials:

-

Tissue samples

-

Concentrated HCl (e.g., 6N)

-

Chloramine-T solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde)

-

Hydroxyproline standard

-

Heating block or oven

-

Spectrophotometer

Procedure:

-

Tissue Hydrolysis:

-

Weigh a portion of the tissue sample.

-

Add a known volume of concentrated HCl.

-

Hydrolyze the tissue at a high temperature (e.g., 110-120°C) for several hours (e.g., 16-24 hours) in a sealed tube.

-

-

Neutralization: Neutralize the hydrolysate with NaOH.

-

Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.

-

Color Development: Add Ehrlich's reagent and incubate at an elevated temperature (e.g., 60-65°C) to develop a colored product.

-

Measurement: Measure the absorbance of the samples and standards at ~560 nm using a spectrophotometer.

-

Data Analysis: Create a standard curve using the hydroxyproline standards. Calculate the hydroxyproline concentration in the tissue samples based on the standard curve and express the results as µg of hydroxyproline per mg of tissue.[6][15][18][19]

Conclusion

The off-target effects of candesartan, including PPAR-γ agonism, AT1 receptor-independent anti-inflammatory actions, reduction of oxidative stress, and anti-fibrotic properties, significantly broaden its therapeutic potential in cardiovascular disease. The data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore and harness these pleiotropic effects. Understanding these non-canonical mechanisms is crucial for optimizing the clinical application of candesartan and for the development of novel cardiovascular therapies with multifaceted modes of action. Further research, particularly employing proteomic and transcriptomic approaches, will undoubtedly unveil additional off-target interactions and signaling pathways, solidifying the unique position of candesartan in the armamentarium against cardiovascular disease.

References

- 1. biocare.net [biocare.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. treat-nmd.org [treat-nmd.org]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. biosystems.ch [biosystems.ch]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. file.elabscience.com [file.elabscience.com]

- 11. aviscerabioscience.net [aviscerabioscience.net]

- 12. ptglab.com [ptglab.com]

- 13. Human TGF beta 1 ELISA Kit (ab100647) | Abcam [abcam.com]

- 14. ibl-international.com [ibl-international.com]

- 15. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. en.bio-protocol.org [en.bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Modeling of Candesartan and Hydrochlorothiazide Co-administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of candesartan (B1668252) and hydrochlorothiazide (B1673439) when administered individually and in combination. It delves into the experimental protocols for their quantification, presents key pharmacokinetic data in a structured format, and visualizes the underlying mechanisms and experimental workflows.

Introduction

Candesartan cilexetil, a prodrug, is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1][2] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3] Hydrochlorothiazide is a thiazide diuretic that reduces blood volume by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules of the kidneys.[4]

The co-administration of candesartan and hydrochlorothiazide provides a synergistic antihypertensive effect.[5] This guide explores the pharmacokinetic basis of this combination therapy, focusing on whether a significant drug-drug interaction exists that alters the disposition of either compound when given together.

Mechanism of Action

Candesartan

Candesartan exerts its pharmacological effect by blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade prevents angiotensin II from binding to the receptor, leading to vasodilation and reduced aldosterone (B195564) secretion.

Hydrochlorothiazide

Hydrochlorothiazide acts on the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride symporter. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes.

References

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Candesartan cilexetil plus hydrochlorothiazide combination: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Genetic Polymorphisms on the Therapeutic Response to Candesartan/Hydrochlorothiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of candesartan (B1668252), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, is a widely prescribed and effective treatment for hypertension. However, patient response to this combination therapy exhibits significant inter-individual variability, a phenomenon increasingly attributed to genetic polymorphisms. Understanding the genetic determinants of drug efficacy and adverse effects is paramount for the advancement of personalized medicine in hypertension management. This technical guide provides a comprehensive overview of the key genetic polymorphisms known to influence the response to candesartan/hydrochlorothiazide, detailing the underlying mechanisms, experimental methodologies, and quantitative data from seminal studies.

Pharmacogenomics of Candesartan

Candesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Genetic variations within the genes of this pathway can significantly modulate the therapeutic response to candesartan.

Key Polymorphisms Influencing Candesartan Response

| Gene | Polymorphism | Effect on Candesartan Response | Population Studied |

| ACE | I/D (rs4646994) | The D allele has been associated with a greater blood pressure reduction in some studies, although findings are inconsistent across different populations. | Various |

| AGTR1 | A1166C (rs5186) | The C allele has been linked to a blunted blood pressure response to ARBs, including candesartan, in several studies. | Various |

| CYP2C9 | *2 (rs1799853), *3 (rs1057910) | These variants are associated with reduced metabolism of candesartan, leading to higher plasma concentrations and potentially an enhanced blood pressure response or increased risk of adverse effects. | Various |

| GRK4 | A142V, A486V, R65L | Variants in the G protein-coupled receptor kinase 4 gene have been associated with a better antihypertensive response to candesartan.[1] | Hypertensive patients |

Pharmacogenomics of Hydrochlorothiazide

Hydrochlorothiazide lowers blood pressure by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. Genetic factors can influence both the efficacy and the adverse metabolic effects of HCTZ.

Key Polymorphisms Influencing Hydrochlorothiazide Response

| Gene | Polymorphism | Effect on Hydrochlorothiazide Response | Population Studied |

| NELL1 | rs12279250, rs4319515 | Associated with HCTZ-induced increases in triglycerides in African Americans.[2][3][4] | African Americans |

| PRKCA | rs16960228 | The A allele is associated with a greater blood pressure response to HCTZ. | European Americans |

| GNAS-EDN3 | rs2273359 | Associated with systolic blood pressure response to HCTZ. | European Americans |

| PRKAG2 | rs2727563 | Associated with blood pressure response to HCTZ.[5] | White hypertensives |

| DCC | rs12604940 | Associated with blood pressure response to HCTZ.[5] | White hypertensives |

| EPHX2 | rs13262930 | Associated with blood pressure response to HCTZ.[5] | White hypertensives |

Differential Response to Candesartan vs. Hydrochlorothiazide

Recent pharmacogenomic studies have explored the concept of "opposite-direction" genetic effects, where a polymorphism is associated with a favorable response to one drug but a poor response to another. This approach holds significant promise for personalizing antihypertensive therapy.

A key study identified several single nucleotide polymorphisms (SNPs) that demonstrated opposite-direction associations with blood pressure response to candesartan and hydrochlorothiazide. For example, the GG genotype of rs3758785 was associated with a significantly better response to candesartan and a poorer response to hydrochlorothiazide compared to the AA genotype.[6]

| SNP | Genotype | Candesartan Response (Adjusted SBP/DBP change) | Hydrochlorothiazide Response (Adjusted SBP/DBP change) |

| rs3758785 | GG | 13.7/10.5 mmHg greater reduction than AA | 4.7/6.3 mmHg less reduction than AA |

| rs11649420 | GG | 7.0/5.5 mmHg greater reduction than AA+AG | 4.5/2.5 mmHg less reduction than AA+AG |

Experimental Protocols

Subject Recruitment and Phenotyping

-

Inclusion Criteria: Patients diagnosed with essential hypertension, often within a specific age range and with blood pressure readings above a defined threshold (e.g., >140/90 mmHg).

-

Exclusion Criteria: Secondary causes of hypertension, significant renal or hepatic impairment, and contraindications to the study medications.

-

Washout Period: A period of 2-4 weeks where patients discontinue previous antihypertensive medications to establish a baseline blood pressure.

-

Blood Pressure Measurement: Standardized protocols are crucial. Typically, seated blood pressure is measured three times after a 5-minute rest period, with the average of the last two readings being used. Ambulatory blood pressure monitoring (ABPM) is often employed to obtain a more comprehensive assessment of blood pressure over a 24-hour period.

-

Adverse Effect Monitoring: Systematic collection of data on adverse events, including metabolic changes such as serum glucose, lipids, and electrolytes.

Genotyping

-

DNA Extraction: DNA is typically extracted from peripheral blood leukocytes using standard commercial kits.

-

Genotyping Platforms: A variety of platforms are used, from targeted genotyping of specific SNPs using TaqMan assays to genome-wide association studies (GWAS) using high-density microarray chips from companies like Illumina or Affymetrix.

-

Quality Control: Stringent quality control measures are applied, including call rate thresholds, Hardy-Weinberg equilibrium tests, and removal of SNPs with low minor allele frequencies.

Statistical Analysis

-

Association Analysis: Linear regression models are commonly used to assess the association between genetic variants and the change in blood pressure, adjusting for covariates such as age, sex, baseline blood pressure, and population stratification.

-

Haplotype Analysis: This is used to assess the combined effect of multiple SNPs within a gene.

-

Gene-Gene and Gene-Environment Interactions: More complex statistical models are employed to investigate interactions between different genetic loci and between genes and environmental factors.

-

Correction for Multiple Testing: In GWAS, stringent p-value thresholds (e.g., p < 5 x 10-8) are used to account for the large number of tests performed.

Signaling Pathways and Experimental Workflows

Candesartan and the Renin-Angiotensin-Aldosterone System

References

- 1. Pharmacogenomics And Hypertension: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypertension pharmacogenomics: in search of personalized treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clario.com [clario.com]

- 5. karger.com [karger.com]

- 6. Methods for analysis in pharmacogenomics: lessons from the Pharmacogenetics Research Network Analysis Group - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Effects of Hydrochlorothiazide on Electrolyte Balance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, is a cornerstone in the management of hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule (DCT) of the nephron, leading to increased natriuresis and diuresis.[1][2] While highly effective, long-term administration of hydrochlorothiazide can significantly impact electrolyte homeostasis, inducing a range of disturbances that warrant careful consideration in clinical practice and drug development. This technical guide provides a comprehensive overview of the long-term effects of hydrochlorothiazide on key electrolytes, including sodium, potassium, magnesium, calcium, and chloride. It details the underlying physiological mechanisms, presents quantitative data from clinical studies, outlines experimental protocols for assessing these effects, and visualizes the involved signaling pathways.

Mechanism of Action of Hydrochlorothiazide

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by binding to and inhibiting the Na+/Cl- cotransporter (NCC) located on the apical membrane of the DCT cells.[1][2][3] This inhibition prevents the reabsorption of approximately 5% to 10% of filtered sodium, leading to an increased concentration of sodium and chloride in the tubular fluid.[1] The increased solute load in the collecting ducts osmotically reduces water reabsorption, resulting in diuresis.[2] The initial reduction in blood pressure is primarily due to this volume depletion.[1] Over time, hydrochlorothiazide also contributes to a sustained reduction in peripheral vascular resistance through mechanisms that are not fully understood but may involve direct effects on vascular smooth muscle.[2]

Long-Term Effects on Electrolyte Balance

Long-term therapy with hydrochlorothiazide is associated with a spectrum of electrolyte imbalances, the prevalence and severity of which are often dose-dependent.[4][5] Higher doses, particularly those exceeding 25 mg/day, are associated with a greater risk of significant electrolyte disturbances.[1][5]

Potassium (K+)

Hypokalemia, or low serum potassium, is the most common electrolyte abnormality associated with long-term hydrochlorothiazide use.[4][6][7]

-

Mechanism: The increased delivery of sodium to the distal nephron, specifically the collecting ducts, stimulates the renin-angiotensin-aldosterone system (RAAS).[1][8] Elevated aldosterone (B195564) levels promote the reabsorption of sodium through the epithelial sodium channel (ENaC) in the principal cells, which in turn enhances the secretion of potassium into the tubular lumen through the renal outer medullary potassium channel (ROMK).[9][10] This results in significant potassium loss in the urine.[4]

-

Quantitative Data: Studies have shown that the prevalence of hypokalemia (serum K+ <3.5 mmol/L) among hydrochlorothiazide users can be as high as 12.6%.[11] The risk is elevated in women, non-Hispanic blacks, underweight individuals, and those on long-term therapy (five years or more).[11]

Sodium (Na+)

While hydrochlorothiazide's primary action is to increase sodium excretion, long-term use can paradoxically lead to hyponatremia (low serum sodium).[12][13]

-

Mechanism: Thiazide-induced hyponatremia is multifactorial. It involves an impairment of the kidney's ability to excrete free water, which can be exacerbated by increased water intake.[13][14] Volume depletion from the diuretic effect can also stimulate the release of antidiuretic hormone (ADH), further promoting water retention and dilution of serum sodium.[15]

-

Quantitative Data: The incidence of hyponatremia in patients treated with thiazide diuretics has been reported to be around 4% in some studies.[16][17] Elderly patients and those with concurrent conditions affecting water balance are at a higher risk.[15]

Magnesium (Mg2+)

Long-term hydrochlorothiazide therapy can lead to hypomagnesemia, or low serum magnesium levels.[1][7]

-

Mechanism: Thiazide diuretics have been shown to increase the urinary excretion of magnesium.[5] The precise mechanism is not fully elucidated but is thought to be related to alterations in tubular transport processes secondary to the inhibition of the Na+/Cl- cotransporter.[18] Magnesium depletion can, in turn, exacerbate potassium wasting.[18]

-

Quantitative Data: While some studies suggest that long-term thiazide therapy does not lead to significant magnesium depletion, others indicate that it is a potential concern, particularly in the context of diuretic-induced hypokalemia.[19][20][21]

Calcium (Ca2+)

In contrast to its effects on other electrolytes, hydrochlorothiazide tends to decrease urinary calcium excretion, which can lead to hypercalcemia (high serum calcium).[1][6]

-

Mechanism: Hydrochlorothiazide enhances calcium reabsorption in the distal convoluted tubule.[22][23] This effect is thought to be mediated by the increased sodium gradient created by the inhibition of the Na+/Cl- cotransporter, which drives passive calcium reabsorption through the transient receptor potential vanilloid 5 (TRPV5) channel.

-

Quantitative Data: While often slight and intermittent, elevations in serum calcium can occur, particularly in individuals with pre-existing disorders of calcium metabolism.[5] Long-term studies have shown a sustained decrease in urinary calcium excretion, which may contribute to a positive effect on bone mineral density.[24][25]

Chloride (Cl-)

As hydrochlorothiazide inhibits the Na+/Cl- cotransporter, it leads to an increase in chloride excretion along with sodium.[5] This can contribute to the development of hypochloremic alkalosis, a state of elevated blood pH due to a relative excess of bicarbonate.[1]

Data Presentation

Table 1: Summary of Long-Term Effects of Hydrochlorothiazide on Serum Electrolytes

| Electrolyte | Long-Term Effect | Prevalence/Incidence | Key Mechanisms |

| Potassium (K+) | Hypokalemia (Decreased) | 12.6% of users[11] | Increased distal Na+ delivery, RAAS activation, enhanced K+ secretion[1][8] |

| Sodium (Na+) | Hyponatremia (Decreased) | ~4% of users[16][17] | Impaired free water excretion, increased ADH, increased water intake[13][14][15] |

| Magnesium (Mg2+) | Hypomagnesemia (Decreased) | Variable, often associated with hypokalemia[19][21] | Increased urinary Mg2+ excretion[5][18] |

| Calcium (Ca2+) | Hypercalcemia (Increased) | Often slight and intermittent[5] | Decreased urinary Ca2+ excretion, enhanced distal tubular reabsorption[22][23] |

| Chloride (Cl-) | Hypochloremia (Decreased) | Common, contributes to metabolic alkalosis | Inhibition of Na+/Cl- cotransport[1][5] |

Experimental Protocols

Protocol for a Long-Term, Randomized, Double-Blind, Placebo-Controlled Trial to Assess Electrolyte Balance

This protocol outlines a study designed to evaluate the long-term effects of hydrochlorothiazide on electrolyte balance in hypertensive patients.

-

5.1.1 Study Population:

-

Inclusion Criteria: Adults aged 40-70 years with a diagnosis of essential hypertension, not currently treated with diuretics.

-

Exclusion Criteria: Pre-existing electrolyte abnormalities, severe renal or hepatic disease, history of gout, or use of medications known to significantly affect electrolyte balance.

-

-

5.1.2 Study Design:

-

A 12-month, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants are randomized to one of three arms:

-

Arm 1: Hydrochlorothiazide 25 mg once daily.

-

Arm 2: Hydrochlorothiazide 50 mg once daily.

-

Arm 3: Placebo once daily.

-

-

-

5.1.3 Data Collection and Measurements:

-

Baseline Visit (Week 0):

-

Informed consent.

-

Medical history and physical examination.

-

Collection of blood and 24-hour urine samples for baseline electrolyte measurements (Na+, K+, Mg2+, Ca2+, Cl-), serum creatinine (B1669602), and aldosterone.

-

-

Follow-up Visits (Months 1, 3, 6, 9, and 12):

-

Assessment of adverse events and medication adherence.

-

Blood pressure measurement.

-

Collection of blood and 24-hour urine samples for electrolyte and creatinine measurements.

-

At Month 12, a repeat measurement of plasma renin activity and serum aldosterone will be performed.

-

-

-

5.1.4 Laboratory Methods:

-

Serum and urine electrolytes (Na+, K+, Cl-) will be measured using ion-selective electrodes.

-

Serum and urine magnesium and calcium will be measured using atomic absorption spectrometry.

-

Serum and urine creatinine will be measured using the Jaffe method.

-

Plasma renin activity and serum aldosterone will be quantified by radioimmunoassay or liquid chromatography-tandem mass spectrometry.

-

-

5.1.5 Statistical Analysis:

-

The primary endpoint will be the change in serum potassium from baseline to 12 months.

-

Secondary endpoints will include changes in other serum and urinary electrolytes, blood pressure, and the incidence of electrolyte abnormalities.

-

Data will be analyzed using mixed-effects models for repeated measures to compare the treatment groups over time.

-

Protocol for Assessing Insulin (B600854) Sensitivity (Hyperinsulinemic-Euglycemic Clamp)

This protocol is designed to investigate the impact of hydrochlorothiazide-induced hypokalemia on insulin sensitivity.

-

5.2.1 Subject Preparation:

-

Subjects undergo a 10-12 hour overnight fast.

-